molecular formula C13H11N3O2S2 B3015747 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896337-18-1

2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3015747
CAS No.: 896337-18-1
M. Wt: 305.37
InChI Key: PKBLCVXLBXNUOP-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazole-pyrimidine core. The structure includes:

  • A 2-methyl group at position 2 of the thiazolo ring.
  • A 5-oxo group contributing to the electron-deficient nature of the pyrimidine ring.
  • A carboxamide substituent at position 6, linked to a thiophen-2-ylmethyl group.

This compound belongs to the 5H-thiazolo[3,2-a]pyrimidin-5-one family, known for diverse pharmacological activities, including antibacterial, antitubercular (), and enzyme inhibitory properties (e.g., tyrosinase and acetylcholinesterase) ().

Properties

IUPAC Name

2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-7-16-12(18)10(6-15-13(16)20-8)11(17)14-5-9-3-2-4-19-9/h2-4,6-7H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBLCVXLBXNUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Compounds with similar structures have been identified as potent inhibitors of fxa. These inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.

Biochemical Pathways

The compound likely affects the coagulation cascade, given the potential targeting of FXa. The coagulation cascade is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, the compound could potentially prevent the formation of blood clots.

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body.

Biological Activity

2-Methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structural features, including a thiazole ring fused to a pyrimidine ring and various substituents, suggest significant potential for biological activity. This article examines its biological properties, focusing on antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Molecular Formula

  • C : 15
  • H : 13
  • N : 3
  • O : 3
  • S : 1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through reaction of α-haloketones with thiourea.
  • Construction of the pyrimidine ring via cyclization reactions involving amidines or guanidines.
  • Coupling of the thiazole and pyrimidine rings through cyclization reactions under acidic or basic conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolopyrimidine derivatives, including our target compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

PathogenMIC (µM)Activity Type
Pseudomonas aeruginosa0.21Antibacterial
Escherichia coli0.21Antibacterial
Candida spp.ModerateAntifungal
Micrococcus luteusModerateAntibacterial

The compound exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating a strong antibacterial effect similar to that of established antibiotics like ciprofloxacin .

The mechanism underlying the antimicrobial activity involves interactions with bacterial DNA gyrase and MurD enzyme, crucial for bacterial DNA replication and cell wall synthesis. Molecular docking studies have shown that the compound forms multiple hydrogen bonds with key residues in these enzymes, stabilizing its binding and enhancing its inhibitory effects .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were tested against clinical strains of bacteria. The results demonstrated significant growth inhibition compared to control groups, supporting its potential as a new class of antimicrobial agents .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on HaCat and Balb/c 3T3 cell lines. The results indicated that while displaying antimicrobial properties, the compound also maintained acceptable cytotoxicity profiles, suggesting a favorable therapeutic index for further development in clinical settings .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for the development of new pharmaceuticals.

Anticancer Activity : Preliminary studies indicate that thiazolo-pyrimidine derivatives exhibit cytotoxic properties against various cancer cell lines. The thiazole ring is known for its ability to interact with DNA, which may contribute to its anticancer effects .

Antimicrobial Properties : Research has shown that thiazolo-pyrimidines possess antimicrobial activity. The thiophene moiety enhances the lipophilicity of the compound, potentially improving its permeability across cell membranes and increasing its efficacy against bacterial strains .

Agricultural Chemistry

The compound's bioactivity extends to agricultural applications, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes in target organisms can lead to effective pest control strategies.

Herbicidal Activity : Studies have demonstrated that compounds similar to 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can disrupt the metabolic pathways of weeds, leading to effective weed management in crops .

Case Study 1: Anticancer Evaluation

A study published in Medicinal Chemistry explored the synthesis and evaluation of various thiazolo-pyrimidine derivatives, including the compound . The results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values suggesting a potent anticancer effect. Further modifications of the compound enhanced its selectivity and reduced toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at a prominent university assessed the antimicrobial properties of thiazolo-pyrimidine derivatives. The study found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell wall synthesis and protein synthesis inhibition being proposed .

Data Table: Summary of Applications

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer and antimicrobial properties ,
Agricultural ChemistryHerbicidal activity against weeds
Drug DevelopmentPotential for new drug formulations

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Activity :

  • Thiophene vs. Phenyl Groups : The thiophen-2-ylmethyl group in the target compound enhances π-π stacking with hydrophobic enzyme pockets compared to phenyl derivatives ().
  • Carboxamide vs. Ester : Carboxamides exhibit stronger hydrogen-bonding interactions than esters, improving target binding (e.g., acetylcholinesterase inhibition in ).
  • Methyl vs. Sulfonic Acid Groups : Methyl substituents improve metabolic stability, while sulfonic acids increase solubility but reduce bioavailability ().

Synthetic Flexibility: The target compound’s synthesis avoids high-temperature sulfonation, simplifying purification (). Mannich base derivatives () require additional steps for aminoalkylation, highlighting the target’s straightforward synthetic route.

Biological Performance: The target compound shows moderate antitubercular activity (MIC = 32 µg/mL against M. tuberculosis), comparable to sulfonic acid derivatives but less potent than frontline drugs like isoniazid (MIC = 0.06 µg/mL) .

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